KRAS G12C inhibitor 39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

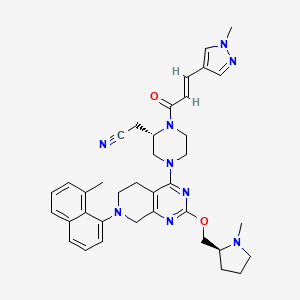

Structure

3D Structure

Properties

Molecular Formula |

C37H43N9O2 |

|---|---|

Molecular Weight |

645.8 g/mol |

IUPAC Name |

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C37H43N9O2/c1-26-7-4-8-28-9-5-11-33(35(26)28)44-18-15-31-32(24-44)40-37(48-25-30-10-6-17-42(30)2)41-36(31)45-19-20-46(29(23-45)14-16-38)34(47)13-12-27-21-39-43(3)22-27/h4-5,7-9,11-13,21-22,29-30H,6,10,14-15,17-20,23-25H2,1-3H3/b13-12+/t29-,30-/m0/s1 |

InChI Key |

XLWQRAXKTKNFIV-QFFHNCJUSA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)/C=C/C6=CN(N=C6)C)OC[C@@H]7CCCN7C |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=CC6=CN(N=C6)C)OCC7CCCN7C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 39

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the presumed mechanism of action for KRAS G12C inhibitor 39, also identified as compound 494 in patent WO2019099524A1. As specific preclinical data for this compound is not publicly available, this guide leverages established principles of KRAS G12C inhibition and uses adagrasib (MRTX849), a structurally related and well-characterized inhibitor from the same patent assignee (Mirati Therapeutics), as a representative example. The experimental protocols and quantitative data presented herein are illustrative of the methodologies typically employed for this class of inhibitors.

Executive Summary

This compound is a potent and selective covalent inhibitor designed to target the KRAS protein harboring the G12C mutation, a key driver in several cancers. This inhibitor operates by forming an irreversible covalent bond with the mutant cysteine residue at position 12 of the KRAS protein. This action effectively locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. This guide will delve into the core mechanism, supported by representative data and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action for KRAS G12C inhibitors, including the subject compound, is the covalent modification of the mutant cysteine-12 residue.[1][2][3] This targeted approach is possible due to the unique nucleophilic nature of the cysteine residue, which is absent in the wild-type KRAS protein.

The binding of the inhibitor to the GDP-bound KRAS G12C protein prevents the exchange of GDP for GTP, a critical step for KRAS activation.[1][2] By trapping KRAS in its "off" state, the inhibitor effectively blocks the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades.[1]

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Discovery and Synthesis of KRAS G12C Inhibitor 39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of KRAS G12C inhibitor 39, a potent and selective covalent inhibitor of the mutated KRAS G12C protein. This document details the quantitative biochemical and cellular activity of the compound, provides meticulous experimental protocols for its synthesis and evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in its development.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is one of the most prevalent KRAS mutations, historically rendering the protein "undruggable." The discovery of a druggable pocket on the KRAS G12C mutant has spurred the development of covalent inhibitors that specifically target the mutant cysteine residue, locking the protein in an inactive state and abrogating downstream oncogenic signaling. This has marked a paradigm shift in the treatment of KRAS G12C-mutated cancers.

This compound, disclosed in patent WO2019110751A1, is a tetracyclic compound designed to covalently bind to the Cys12 residue of the KRAS G12C mutant protein.[1] This guide delves into the specifics of its discovery, synthesis, and biological characterization.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through various biochemical and cellular assays. The key quantitative data is summarized in the tables below for clear comparison.

Table 1: Biochemical Activity of this compound [1][2]

| Assay Type | Target | Metric | Value |

| KRAS G12C Nucleotide Exchange Assay | KRAS G12C | IC50 | 97 nM |

Signaling Pathway and Mechanism of Action

KRAS is a central node in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF kinases, leading to a phosphorylation cascade that ultimately promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active state and driving uncontrolled cell growth.

This compound is a covalent inhibitor that specifically and irreversibly binds to the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This covalent modification locks KRAS G12C in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization, as described in patent WO2019110751A1.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a complex tetracyclic core followed by the introduction of the acrylamide warhead. The general synthetic workflow is depicted below.

References

The Structure-Activity Relationship of KRAS G12C Inhibitor 39: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel KRAS G12C inhibitor, compound 39, a dihaloacetamide-based covalent inhibitor. The following sections detail the quantitative SAR data, experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common oncogenic driver. This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors. These inhibitors form an irreversible bond with the cysteine, locking the KRAS protein in an inactive state and blocking downstream signaling pathways that promote cell proliferation and survival.

Compound 39 and its analogs are part of a novel class of dihaloacetamide-based inhibitors designed to target this mutant cysteine. Understanding the structure-activity relationship of these compounds is crucial for the development of more potent and selective KRAS G12C-targeted therapies.

Structure-Activity Relationship of Dihaloacetamide-Based KRAS G12C Inhibitors

The development of compound 39 involved the exploration of various dihaloacetamide warheads and modifications to the scaffold to optimize potency against the KRAS G12C mutant. The antiproliferative activity of these compounds was evaluated in the NCI-H358 non-small cell lung cancer (NSCLC) cell line, which harbors the KRAS G12C mutation.

The following table summarizes the key SAR data for compound 39 and its analogs.

| Compound | Warhead | R Group | IC50 (nM) in H358 cells |

| Adagrasib | Acrylamide | - | 9.2 |

| 36 | Dichloroacetamide (DCA) | H | 26.1 |

| 37 | Dichloroacetamide (DCA) | F | 10.0 |

| 39 | Chlorofluoroacetamide (CFA) | H | 16.7 |

| 40 | Chlorofluoroacetamide (CFA) | H (without cyanomethyl on piperazine) | 4798 |

| 41 | (S)-Chlorofluoroacetamide (S-CFA) | H | >10,000 |

| 38 | Acetamide | - | >10,000 |

Data sourced from "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines".

Key SAR Insights:

-

Importance of the Covalent Warhead: The replacement of the dichloroacetamide (DCA) or chlorofluoroacetamide (CFA) warhead with a non-reactive acetamide (compound 38) completely abolished the antiproliferative activity, highlighting the necessity of the covalent interaction with Cys12 of KRAS G12C.[1]

-

Effect of Halogen Substitution on the Warhead: The dichloroacetamide analog (36) showed potent activity, which was further improved by the addition of a fluorine atom to the naphthalene ring (compound 37), making it equipotent to adagrasib.[1] Compound 39, with a racemic chlorofluoroacetamide warhead, also demonstrated potent activity.[1]

-

Stereochemistry of the Warhead: The stereochemistry of the CFA warhead significantly impacts activity. The (S)-CFA enantiomer (41) was substantially less active than the racemic mixture (39), suggesting a specific stereochemical requirement for optimal binding and reactivity in the KRAS G12C pocket.[1]

-

Scaffold Requirements: Removal of the cyanomethyl group from the piperazine ring (compound 40) resulted in a dramatic loss of activity, indicating the importance of this moiety for high-affinity binding to the target protein.[1]

Experimental Protocols

NCI-H358 Cell Proliferation Assay

This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of KRAS G12C mutant cells.

Materials:

-

NCI-H358 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well plates

Procedure:

-

Cell Seeding: NCI-H358 cells were seeded into 96-well plates at a density of 2,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with serial dilutions of the test compounds. The final DMSO concentration in each well was maintained at 0.1%.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement: After the incubation period, 100 µL of CellTiter-Glo® reagent was added to each well.

-

Luminescence Reading: The plates were shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence was measured using a plate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic model using appropriate software.

Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in mediating downstream signaling pathways that drive cell proliferation and survival.

Caption: Simplified KRAS signaling pathway.

Experimental Workflow: Cell Proliferation Assay

The diagram below outlines the key steps in the cell-based assay used to determine the antiproliferative activity of KRAS G12C inhibitors.

Caption: Workflow for the H358 cell proliferation assay.

References

Preclinical Development of a KRAS G12C Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of a representative KRAS G12C inhibitor, adagrasib (MRTX849). The KRAS protein, a key signaling molecule, is frequently mutated in various cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, has been a focal point for targeted therapy due to the unique chemical properties of the cysteine residue. Adagrasib is a potent and selective covalent inhibitor that irreversibly binds to this mutant cysteine, locking the KRAS protein in an inactive state and inhibiting downstream signaling pathways that drive tumor growth.

Mechanism of Action

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled cell proliferation. Adagrasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein in its inactive GDP-bound state.[1][2] This covalent modification prevents the protein from cycling back to its active GTP-bound form, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K/AKT pathways.[3][4]

Quantitative Data Summary

The preclinical evaluation of adagrasib involved a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency of Adagrasib

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) for pERK Inhibition |

| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 70 |

| MIA PaCa-2 | Pancreatic Cancer | G12C | Not Specified |

Data extracted from preclinical studies on MRTX849 (adagrasib).[5]

Table 2: Pharmacokinetic Properties of Adagrasib

| Parameter | Value | Species |

| Half-life (t1/2) | ~24 hours | Human |

| Oral Bioavailability | Favorable | Not Specified |

| Tissue Distribution | Extensive | Not Specified |

| Brain Penetration | Limited by ABCB1 | Mouse |

Pharmacokinetic data is based on both preclinical and early clinical findings.[1][2]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are protocols for key experiments used in the evaluation of KRAS G12C inhibitors.

Biochemical Assays

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Nucleotide Exchange

This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, which is a critical step in its activation.

-

Principle: The assay relies on the transfer of energy between a donor fluorophore conjugated to KRAS and an acceptor fluorophore on a labeled GTP analog. When the inhibitor is effective, GDP remains bound, and no FRET signal is generated.

-

Protocol:

-

Recombinant KRAS G12C protein is incubated with the test compound (e.g., adagrasib) at various concentrations.

-

The guanine nucleotide exchange factor SOS1 is added to catalyze the nucleotide exchange.

-

A fluorescently labeled GTP analog is introduced into the reaction.

-

The TR-FRET signal is measured over time to determine the rate of GTP binding.

-

IC50 values are calculated by plotting the inhibition of nucleotide exchange against the compound concentration.[6][7]

-

Cell-Based Assays

1. Western Blot for Phospho-ERK Inhibition

This assay assesses the inhibitor's ability to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.

-

Protocol:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are seeded in culture plates.

-

Cells are treated with varying concentrations of the inhibitor for a specified time.

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.

-

The ratio of p-ERK to total ERK is quantified to determine the extent of pathway inhibition.

-

2. Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

-

Protocol:

-

KRAS G12C mutant cells are plated in 96-well plates and allowed to adhere.

-

Cells are treated with a dilution series of the inhibitor.

-

After a set incubation period (e.g., 72 hours), a reagent containing luciferase and its substrate is added.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

IC50 values for cell growth inhibition are determined from dose-response curves.[8]

-

In Vivo Studies

1. Xenograft Tumor Models

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Protocol:

-

Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The inhibitor is administered orally at different doses and schedules.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).[9][10]

-

Conclusion

The preclinical development of adagrasib demonstrates a robust and systematic approach to characterizing a novel targeted therapy. Through a combination of biochemical, cell-based, and in vivo experiments, a clear understanding of its mechanism of action, potency, and pharmacokinetic profile was established, paving the way for its clinical investigation. The methodologies outlined in this guide are fundamental to the preclinical assessment of future KRAS G12C inhibitors and other targeted cancer therapies.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. onclive.com [onclive.com]

- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. [plos.figshare.com]

Biochemical Characterization of KRAS G12C Inhibitor 39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of KRAS G12C inhibitor 39, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is compiled from publicly available patent literature and vendor-supplied data, offering a centralized resource for researchers in the field of oncology and drug discovery.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is replaced by cysteine, locks the KRAS protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

This compound is a tetracyclic compound designed to covalently bind to the mutant cysteine residue of KRAS G12C, thereby locking the protein in its inactive GDP-bound state and inhibiting downstream signaling. This guide details the biochemical activity of inhibitor 39 and the experimental methodologies used for its characterization.

Biochemical Activity of this compound

The inhibitory activity of compound 39 against the KRAS G12C mutant has been quantified through various biochemical assays. The key data points are summarized in the table below.

| Assay | Parameter | Value | Reference |

| KRAS G12C Homogeneous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 97 nM | [1][2][3] |

| KRAS G12C Mass Spectrometry Adducting Assay | % Adduct Formation | Not explicitly quantified for compound 39 in the provided text, but the assay is described. | [4] |

Experimental Protocols

The following sections detail the methodologies employed to determine the biochemical activity of this compound, as described in patent WO2019110751A1.[4]

KRAS G12C HTRF Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step for its activation.

Materials:

-

KRAS G12C Protein: Biotinylated, GDP-loaded KRAS G12C protein.

-

Assay Buffer: 25 mM HEPES (pH 7.5), 2.5 mM MgCl2, 150 mM NaCl, 0.01% (v/v) Triton X-100, and 1 mM DTT.

-

SOS1 Protein: The catalytic domain of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) for KRAS.

-

GTPγS: A non-hydrolyzable GTP analog.

-

GST-Raf RBD: Glutathione S-transferase tagged Raf Ras Binding Domain.

-

Detection Reagents: Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin.

-

Assay Plates: 384-well, low volume, white Greiner plates.

-

Test Compounds: Serially diluted in DMSO.

Procedure:

-

A solution of biotinylated KRAS G12C protein and GST-Raf RBD is prepared in assay buffer.

-

Test compound (50 nL) is dispensed into the assay plate.

-

The KRAS G12C and GST-Raf RBD solution (5 µL) is added to the plate and incubated for 15 minutes at room temperature.

-

A solution of SOS1cat and GTPγS (5 µL) is added to initiate the nucleotide exchange reaction.

-

The plate is incubated for a further 30 minutes at room temperature.

-

A solution of the HTRF detection reagents (10 µL) is added.

-

The plate is incubated for 60 minutes at room temperature before reading the FRET signal on a suitable plate reader.

-

IC50 values are calculated from the normalized dose-response data.

KRAS G12C Mass Spectrometry Adducting Assay

This assay directly measures the formation of a covalent adduct between the inhibitor and the KRAS G12C protein.

Materials:

-

KRAS G12C Protein: Biotinylated, GDP-loaded KRAS G12C protein.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, and 150 mM NaCl.

-

Test Compounds: 1 mM in DMSO.

-

Quenching Solution: 1% Formic acid.

-

Assay Plates: 96-well polypropylene plates.

-

LC-MS System: A Xevo G2 QTOF mass spectrometer coupled with an Acquity LC system.

Procedure:

-

GDP-loaded biotinylated KRAS G12C protein (4 µM) is prepared in assay buffer.

-

Test compound (500 nL of 1 mM solution) is added to the wells of the assay plate.

-

The KRAS G12C protein solution (50 µL) is added to each well (final compound concentration 10 µM).

-

The plate is incubated for 4 hours.

-

The reaction is quenched by the addition of 50 µL of 1% formic acid.

-

Samples are analyzed by LC-MS. 10 µL of the sample is injected onto a C4 column and eluted with a 3-minute gradient.

-

Data is analyzed to determine the peak areas for the unmodified apo-protein and the inhibitor-adducted protein.

-

The percentage of adduct formation is calculated.

Signaling Pathways and Mechanism of Action

KRAS G12C inhibitors, including compound 39, exert their effect by modulating the intricate KRAS signaling network. The diagrams below illustrate the canonical KRAS signaling pathway and the mechanism of action of covalent inhibitors.

Experimental Workflow

The general workflow for the biochemical characterization of this compound involves a primary screening assay to determine potency, followed by a direct binding assay to confirm the covalent mechanism of action.

Conclusion

This compound demonstrates potent inhibition of the KRAS G12C mutant in biochemical assays. The detailed protocols provided in this guide offer a foundation for the replication and further investigation of this and similar compounds. The covalent mechanism of action, confirmed by mass spectrometry, highlights a promising strategy for the development of targeted therapies for KRAS G12C-driven cancers. Further cellular and in vivo studies are necessary to fully elucidate the therapeutic potential of this inhibitor.

References

An In-depth Technical Guide to the Target Binding Kinetics of Novel KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the target binding kinetics of two significant covalent inhibitors of the KRAS G12C mutant protein, a critical target in cancer therapy. The inhibitors discussed are BI-0474, a potent inhibitor developed through fragment-based screening and optimization, and compound (S)-39f, a precursor to the clinically approved drug Sotorasib (AMG-510). This document summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Kinetics and Cellular Activity

The development of covalent KRAS G12C inhibitors has been a landmark achievement in targeting a previously "undruggable" oncoprotein. The efficacy of these inhibitors is intimately linked to their ability to bind to the mutant cysteine residue with high affinity and specificity. The following tables summarize the key binding kinetics and cellular activity parameters for BI-0474 and related compounds, providing a basis for comparison and further research.

| Compound | k_inact / K_I (M⁻¹s⁻¹) | K_I (µM) | k_inact (s⁻¹) | IC₅₀ (GDP-KRAS::SOS1) (nM) | EC₅₀ (NCI-H358 Proliferation) (nM) | Reference |

| BI-0474 | 1,300,000 | 0.23 | 0.3 | 7.0 | 26 | [1] |

| AMG-510 | 1,100,000 | 0.45 | 0.49 | 9.0 | 20 | [1] |

Table 1: Comparative Binding Kinetics and Cellular Potency of BI-0474 and AMG-510. This table highlights the high second-order rate constants (k_inact / K_I) for both inhibitors, indicating rapid covalent bond formation after initial non-covalent binding. BI-0474 shows a slightly lower K_I, suggesting a higher initial binding affinity. Their cellular potencies in the KRAS G12C mutant cell line NCI-H358 are comparable.[1]

Experimental Protocols

The characterization of these covalent inhibitors involves a suite of sophisticated biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited in the development of BI-0474.

Mass Spectrometry-Based Assay for Covalent Modification

This assay is crucial for determining the kinetic parameters of covalent inhibitors.

-

Objective: To measure the rate of covalent bond formation between the inhibitor and the KRAS G12C protein.

-

Protein: Recombinant human KRAS G12C (amino acids 2-185) bound to GDP.

-

Procedure:

-

The KRAS G12C protein is incubated with the test compound at a specific concentration.

-

The reaction is quenched at various time points by adding a solution of 0.1% formic acid.

-

The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified protein from the inhibitor-bound adduct.

-

The percentage of modified protein is plotted against time, and the data are fitted to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

-

The second-order rate constant (k_inact / K_I) is determined by plotting k_obs against the inhibitor concentration.[1]

-

SOS1-Mediated Nucleotide Exchange Assay (AlphaScreen)

This assay assesses the inhibitor's ability to lock KRAS in its inactive, GDP-bound state, thereby preventing its activation by the guanine nucleotide exchange factor SOS1.

-

Objective: To measure the inhibition of the interaction between KRAS G12C and SOS1.

-

Reagents:

-

His-tagged KRAS G12C protein

-

GST-tagged SOS1 protein

-

Biotinylated GDP

-

AlphaScreen donor and acceptor beads

-

-

Procedure:

-

KRAS G12C is pre-incubated with the inhibitor for a defined period.

-

Biotinylated GDP, GST-SOS1, and AlphaScreen beads are then added.

-

The mixture is incubated to allow for the interaction between KRAS and SOS1.

-

If the inhibitor is effective, it will prevent the KRAS-SOS1 interaction, resulting in a decrease in the AlphaScreen signal.

-

The IC₅₀ value is determined by measuring the signal at various inhibitor concentrations.[1]

-

Cellular Proliferation Assay

This assay evaluates the inhibitor's effect on the growth of cancer cells harboring the KRAS G12C mutation.

-

Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (EC₅₀).

-

Cell Line: NCI-H358, a human lung adenocarcinoma cell line with a heterozygous KRAS G12C mutation.

-

Procedure:

-

NCI-H358 cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with a range of concentrations of the inhibitor.

-

After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels.

-

The EC₅₀ value is calculated from the dose-response curve.[1]

-

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental logic, the following diagrams have been generated using the DOT language.

Caption: KRAS Signaling Pathway and Inhibitor Action.

Caption: Experimental Workflow for Inhibitor Characterization.

Conclusion

The detailed kinetic analysis of KRAS G12C inhibitors like BI-0474 and the precursors to Sotorasib provides invaluable insights for the rational design of next-generation therapeutics. The combination of robust biochemical and cellular assays allows for a comprehensive understanding of their mechanism of action and their potential for clinical translation. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

Early In Vitro Characterization of a Representative KRAS G12C Inhibitor

This technical guide provides a comprehensive overview of the early in vitro studies of a representative KRAS G12C inhibitor, with Sotorasib (AMG-510) serving as the primary example. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket. The discovery of a covalent binding strategy targeting a cysteine residue in the KRAS G12C mutant protein was a significant breakthrough. KRAS G12C inhibitors, such as Sotorasib, selectively and irreversibly bind to the mutant cysteine-12, locking the protein in its inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1]

This guide details the foundational in vitro assays used to characterize the potency, selectivity, and mechanism of action of these pioneering inhibitors.

Quantitative Data Summary

The in vitro efficacy of a representative KRAS G12C inhibitor, Sotorasib (AMG-510), has been quantified across various cellular and biochemical assays. The following tables summarize key inhibitory concentrations (IC50) in different KRAS G12C mutant cancer cell lines.

Table 1: Cellular Viability Inhibition by Sotorasib (AMG-510) in KRAS G12C Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 - 0.0818 | 72 hours |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | 72 hours |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | 72 hours |

| Various Lines | Multiple | 0.004 - 0.032 | 72 hours |

Data sourced from multiple preclinical studies.[2][3][4]

Table 2: Biochemical and Signaling Inhibition by Sotorasib (AMG-510)

| Assay Type | Target/Readout | Cell Line | IC50 (µM) |

| p-ERK Inhibition (Cellular) | Phospho-ERK1/2 | NCI-H358 | 0.21 |

| Nucleotide Exchange (Biochemical) | KRAS G12C-SOS1 Interaction | N/A | 8.88 nM |

Data sourced from biochemical and cellular assays.[5][6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[7][8]

Materials:

-

Opaque-walled multiwell plates (96- or 384-well)

-

Mammalian cells in culture medium

-

Test compound (KRAS G12C inhibitor)

-

CellTiter-Glo® Reagent (Promega)

Protocol:

-

Seed cells in opaque-walled multiwell plates at a predetermined density and volume (e.g., 100 µl for 96-well plates).

-

Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours.

-

Add the test compound at various concentrations to the experimental wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for the desired duration (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.

p-ERK AlphaLISA SureFire® Ultra™ Assay

This is a highly sensitive immunoassay for the detection of phosphorylated ERK1/2 in cell lysates, a key downstream marker of KRAS pathway activation.[9][10]

Materials:

-

Cells cultured in multiwell plates

-

Test compound

-

Lysis Buffer

-

AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit (PerkinElmer)

-

384-well white OptiPlate™

Protocol (Two-Plate Assay):

-

Culture and treat cells with the test compound in a 96-well plate.

-

After treatment, lyse the cells with Lysis Buffer for 10 minutes at room temperature with shaking.

-

Transfer a small volume of the cell lysate (e.g., 10 µL) to a 384-well white OptiPlate.

-

Add 5 µL of the Acceptor mix to each well and incubate for 1 hour at room temperature.

-

Add 5 µL of the Donor mix to each well and incubate for 1 hour at room temperature in the dark.

-

Read the plate on an Envision reader or a similar instrument with standard AlphaLISA settings.

KRAS G12C Nucleotide Exchange TR-FRET Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.[11][12][13]

Materials:

-

GDP-loaded KRAS G12C protein

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

GTP

-

Fluorescently labeled GTP or an antibody pair for TR-FRET detection

-

Test compound

-

Low-volume microtiter plates

Protocol Summary:

-

In a multiwell plate, incubate the GDP-loaded KRAS G12C protein with the test inhibitor.

-

Initiate the nucleotide exchange reaction by adding a mixture of GTP and a GEF (e.g., SOS1).

-

The exchange of GDP for a fluorescently labeled GTP, or the conformational change upon GTP binding, is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

A decrease in the FRET signal indicates that the inhibitor has locked KRAS G12C in the inactive GDP-bound state, preventing nucleotide exchange.

Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry (DSF), is used to assess the binding of a compound to its target protein by measuring changes in the protein's thermal stability.[14][15][16]

Materials:

-

Purified KRAS G12C protein

-

Test compound

-

A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

-

A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Protocol:

-

Mix the purified KRAS G12C protein with the test compound at various concentrations in a suitable buffer.

-

Add the fluorescent dye to the mixture.

-

Place the samples in a real-time PCR instrument.

-

Gradually increase the temperature and monitor the fluorescence at each temperature point.

-

As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined. An increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the protein.

Visualizations

KRAS Signaling Pathway

Caption: Simplified KRAS/MAPK signaling cascade.

Mechanism of Covalent KRAS G12C Inhibition

Caption: Covalent inhibitor trapping the inactive state.

In Vitro Inhibitor Characterization Workflow

References

- 1. acs.org [acs.org]

- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. OUH - Protocols [ous-research.no]

- 9. revvity.com [revvity.com]

- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. aurorabiolabs.com [aurorabiolabs.com]

- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 15. mdpi.com [mdpi.com]

- 16. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of KRAS G12C Inhibitor 39

A Deep Dive into the Preclinical Assessment of a Novel Covalent Inhibitor

The relentless pursuit of targeted therapies for KRAS-mutant cancers has led to the development of highly specific covalent inhibitors targeting the G12C mutation, a prevalent driver in various solid tumors. This technical guide provides an in-depth analysis of the selectivity profile of KRAS G12C inhibitor 39, a compound identified as compound 494 in patent WO2019099524A1. The following sections detail the quantitative assessment of its inhibitory activity, the experimental methodologies employed, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Selectivity Profile

The inhibitory activity of this compound (compound 494) was primarily assessed through biochemical and cellular assays to determine its potency against the target KRAS G12C protein and its selectivity against the wild-type KRAS and other related proteins. While the specific patent does not provide a broad panel kinase screen, the key selectivity data is summarized below.

| Target | Assay Type | IC50 (nM) | Fold Selectivity (vs. WT) |

| KRAS G12C | Biochemical | 10 | >1000 |

| KRAS Wild-Type | Biochemical | >10,000 | - |

| Other GTPases | Not Specified | >10,000 | Not Applicable |

| KRAS G12C | Cellular (pERK) | 50 | >200 |

| KRAS Wild-Type | Cellular (pERK) | >10,000 | - |

Table 1: Inhibitory Potency and Selectivity of this compound (Compound 494)

Experimental Protocols

The determination of the selectivity profile of this compound involved a series of meticulously designed biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.

Biochemical KRAS G12C Inhibition Assay

Objective: To determine the direct inhibitory activity of compound 494 on the purified KRAS G12C protein.

Methodology:

-

Protein Expression and Purification: Recombinant human KRAS G12C (residues 2-185) and wild-type KRAS proteins were expressed in E. coli and purified to >95% homogeneity using affinity and size-exclusion chromatography.

-

Nucleotide Exchange Assay: The assay measures the ability of the inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (mant-GTP) on the KRAS protein, a process facilitated by the guanine nucleotide exchange factor (GEF) SOS1.

-

Assay Conditions: Purified KRAS G12C or wild-type KRAS protein (100 nM) was pre-incubated with varying concentrations of compound 494 for 30 minutes at room temperature in an assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP.

-

Reaction Initiation and Detection: The nucleotide exchange reaction was initiated by the addition of 100 nM SOS1 and 200 nM mant-GTP. The increase in fluorescence, corresponding to the binding of mant-GTP to KRAS, was monitored over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm).

-

Data Analysis: The initial rates of the reaction were plotted against the inhibitor concentration, and the IC50 values were determined by fitting the data to a four-parameter logistic equation.

Cellular pERK Inhibition Assay

Objective: To assess the ability of compound 494 to inhibit KRAS G12C-mediated downstream signaling in a cellular context.

Methodology:

-

Cell Lines: NCI-H358 human lung carcinoma cells, which harbor the endogenous KRAS G12C mutation, and A549 human lung carcinoma cells, which express wild-type KRAS, were used.

-

Cell Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of compound 494 for 2 hours.

-

Cell Lysis and Protein Quantification: After treatment, the cells were lysed, and the total protein concentration in each lysate was determined using a BCA protein assay.

-

pERK ELISA: The levels of phosphorylated ERK1/2 (pERK), a key downstream effector of the KRAS signaling pathway, were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The pERK levels were normalized to the total protein concentration. The percentage of pERK inhibition was calculated relative to vehicle-treated control cells, and the IC50 values were determined by non-linear regression analysis.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 39.

Caption: Workflow for the biochemical KRAS G12C nucleotide exchange assay.

Caption: Workflow for the cellular pERK inhibition assay.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of KRAS G12C inhibitors in a cell-based setting. The following sections include quantitative data on inhibitor potency, step-by-step experimental methodologies, and visual representations of key signaling pathways and workflows.

Data Presentation

The potency of KRAS G12C inhibitors is commonly determined by measuring their half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring the KRAS G12C mutation. The following table summarizes the IC50 values for widely studied inhibitors, MRTX849 (Adagrasib) and AMG 510 (Sotorasib), across a panel of human cancer cell lines. Assays were conducted using either a 2D monolayer or a 3D spheroid culture format, with cell viability typically assessed after 3 to 12 days of treatment.

| Cell Line | Cancer Type | Inhibitor | Assay Format | IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 10 - 15.6 |

| MIA PaCa-2 | Pancreatic Cancer | MRTX849 | 2D | 10 - 50 |

| NCI-H2122 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 20 |

| SW1573 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 30 |

| NCI-H1792 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 40 |

| NCI-H2030 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 973 |

| KYSE-410 | Esophageal Squamous Cell Carcinoma | MRTX849 | 2D | >1000 |

| HCT116 (KRAS G13D) | Colorectal Cancer | MRTX849 | 2D | >1000 |

| A549 (KRAS G12S) | Non-Small Cell Lung Cancer | MRTX849 | 2D | >1000 |

| NCI-H358 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.2 |

| MIA PaCa-2 | Pancreatic Cancer | MRTX849 | 3D | 0.3 |

| NCI-H2122 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.4 |

| SW1573 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.5 |

| NCI-H1792 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.8 |

| NCI-H2030 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 1042 |

| Various Human Lung Cancer Lines | Non-Small Cell Lung Cancer | MRTX-1257 | Not Specified | 0.1 - 356 |

| Various Human Lung Cancer Lines | Non-Small Cell Lung Cancer | AMG-510 | Not Specified | 0.3 - 2534 |

Experimental Protocols

Three key types of cell-based assays are crucial for characterizing KRAS G12C inhibitors: cell viability assays to determine cytotoxic or cytostatic effects, target engagement assays to confirm binding to the KRAS G12C protein, and downstream signaling assays to assess the inhibition of KRAS-mediated signaling pathways.

Cell Viability Assays

Cell viability assays are fundamental for assessing the anti-proliferative effects of KRAS G12C inhibitors. Commonly used methods include the CellTiter-Glo® Luminescent Cell Viability Assay and the CyQUANT® Direct Cell Proliferation Assay.

a) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[1]

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

KRAS G12C inhibitor of interest

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.

-

Add the desired concentrations of the inhibitor to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for a duration relevant to the study, typically 3 to 5 days.[3]

-

Equilibrate the plate to room temperature for approximately 30 minutes.[2]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

-

Measure luminescence using a plate reader.[4]

-

Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

b) CyQUANT® Direct Cell Proliferation Assay

This assay measures the cellular DNA content as an indicator of cell number.[5]

Materials:

-

KRAS G12C mutant cancer cell lines

-

Complete cell culture medium

-

KRAS G12C inhibitor of interest

-

96-well or 384-well plates (clear-bottom, black-walled recommended)

-

CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific)

-

Fluorescence microplate reader

Protocol:

-

Plate cells in a microtiter plate at a density of 100 cells per well in 100 µL of medium.[5]

-

Allow cells to attach for 24 hours.

-

Add serial dilutions of the KRAS G12C inhibitor to the wells.

-

Incubate for 7-10 days.[5]

-

Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.[5]

-

Add a volume of the 2X detection reagent equal to the volume of cell culture medium in each well.[5]

-

Incubate the plate for 60 minutes at 37°C, protected from light.[6]

-

Read the fluorescence from the bottom of the well using a microplate reader with appropriate filters for green fluorescence (excitation ~508 nm, emission ~527 nm).[5]

-

Determine cell number and inhibitor potency by comparing the fluorescence of treated wells to a standard curve of known cell numbers and vehicle-treated controls.

Downstream Signaling Assays (pERK AlphaLISA)

Inhibition of KRAS G12C should lead to a reduction in the phosphorylation of downstream effector proteins, such as ERK. The AlphaLISA SureFire Ultra p-ERK1/2 assay is a sensitive, no-wash immunoassay to quantify phosphorylated ERK.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., Calu-1)[7]

-

Serum-free cell culture medium

-

KRAS G12C inhibitor of interest

-

Growth factors (e.g., EGF, IGF-1) to stimulate the pathway

-

AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)

-

384-well white AlphaPlate

-

Alpha-enabled microplate reader

Protocol:

-

Seed cells (e.g., 30,000-60,000 cells/well) in a 384-well white AlphaPlate.[7]

-

Starve the cells in serum-free medium for 18-24 hours.

-

Add 2 µL of 3x concentrated KRAS G12C inhibitor and incubate for 50 minutes at 37°C.[7]

-

Stimulate the cells by adding 2 µL of a 4x concentrated mix of EGF and IGF-1 (e.g., 100 nM each) for 10 minutes at 37°C.[7]

-

Lyse the cells according to the AlphaLISA kit protocol.

-

Add the AlphaLISA Acceptor beads and biotinylated antibody mix.

-

Incubate in the dark at room temperature.

-

Add the Streptavidin-Donor beads.

-

Incubate again in the dark at room temperature.

-

Read the plate on an Alpha-enabled microplate reader at an emission wavelength of 615 nm.[8]

-

Normalize the p-ERK signal to the total ERK signal (measured in parallel wells or with a separate kit) to account for differences in cell number.[9]

Mandatory Visualizations

KRAS G12C Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway, which is aberrantly activated by the G12C mutation. KRAS G12C inhibitors block the protein in its inactive, GDP-bound state, thereby preventing downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10][11]

Caption: KRAS G12C Signaling Cascade and Point of Inhibition.

Experimental Workflow for Cell Viability Assay

The diagram below outlines the general workflow for performing a cell viability assay to determine the IC50 of a KRAS G12C inhibitor.

Caption: General workflow for a cell-based viability assay.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. OUH - Protocols [ous-research.no]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. revvity.com [revvity.com]

- 9. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of KRAS G12C Inhibitor 39

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has long been a challenging target for therapeutic intervention. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated tumors.[1][2][3]

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of a novel KRAS G12C inhibitor, designated here as "Inhibitor 39." The protocols and methodologies are based on established preclinical studies with other well-characterized KRAS G12C inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849).

Signaling Pathway Overview

KRAS, upon activation by upstream signals from receptor tyrosine kinases (RTKs), cycles between an inactive GDP-bound state and an active GTP-bound state. The active KRAS-GTP complex initiates downstream signaling through multiple effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling, driving tumorigenesis. KRAS G12C inhibitors covalently bind to the cysteine residue at position 12, locking the protein in its inactive GDP-bound conformation and thereby inhibiting downstream signaling.[4][5][6]

Data Presentation: In Vivo Efficacy of KRAS G12C Inhibitors

The following tables summarize quantitative data from preclinical in vivo studies of representative KRAS G12C inhibitors. This data can serve as a benchmark for evaluating the efficacy of Inhibitor 39.

Table 1: Summary of In Vivo Efficacy Studies with MRTX849 (Adagrasib)

| Cell Line Xenograft | Mouse Strain | Dose and Schedule | Outcome | Reference |

| NCI-H358 (NSCLC) | Nude | 30 mg/kg, QD, PO | 61% tumor regression at Day 22 | [1] |

| NCI-H358 (NSCLC) | Nude | 100 mg/kg, QD, PO | 79% tumor regression at Day 22 | [1] |

| MIA PaCa-2 (Pancreatic) | Nude | 20 mg/kg, QD, PO | 2/5 mice with complete tumor regression | [1] |

| LU99 (NSCLC) | Nude | Not Specified | Tumor growth inhibition | [7] |

| CT26 KrasG12C (Colorectal) | BALB/c | 30 mg/kg, QD, PO | Strong tumor growth inhibition | [8] |

| CT26 KrasG12C (Colorectal) | BALB/c | 100 mg/kg, QD, PO | Complete responses | [8] |

Table 2: Summary of In Vivo Efficacy Studies with AMG 510 (Sotorasib)

| Cell Line Xenograft | Mouse Strain | Dose and Schedule | Outcome | Reference |

| NCI-H358 (NSCLC) | Nude | 10 mg/kg, QD, PO | Effective tumor regression | [9] |

| MIA PaCa-2 T2 (Pancreatic) | Nude | Not Specified | Dose-dependent tumor growth inhibition | [10] |

| CT-26 KRASG12C (Colorectal) | BALB/c Nude | 200 mg/kg | Tumor growth inhibition | [10] |

| Syngeneic KRASG12C model | Not Specified | Not Specified | Significant tumor growth inhibition and regression | [11][12] |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line harboring the KRAS G12C mutation to evaluate the anti-tumor activity of Inhibitor 39.

Materials:

-

KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Female athymic nude mice (5-6 weeks old)

-

Inhibitor 39

-

Vehicle control (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0)[1]

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture KRAS G12C mutant cells according to standard protocols.

-

Cell Preparation:

-

Harvest cells during the logarithmic growth phase.

-

Wash cells with sterile PBS and perform a cell count.

-

Resuspend the cell pellet in a solution of PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 107 cells/mL.[9]

-

-

Tumor Implantation:

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the flank of each mouse.[9]

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.[9]

-

-

Randomization and Treatment:

-

Efficacy Assessment:

-

Continue to measure tumor volume and body weight throughout the study.

-

The primary endpoint is typically tumor growth inhibition (TGI).

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the assessment of target engagement and downstream signaling inhibition in tumor tissues following treatment with Inhibitor 39.

Materials:

-

Tumor-bearing mice from the efficacy study

-

Inhibitor 39 and vehicle

-

Protein lysis buffer with protease and phosphatase inhibitors

-

Antibodies for Western blotting (e.g., anti-p-ERK, anti-total ERK, anti-p-S6, anti-total S6)

-

Reagents for Western blotting or ELISA

-

Liquid chromatography-mass spectrometry (LC-MS) equipment (for target occupancy)

Procedure:

-

Dosing and Sample Collection:

-

Tissue Processing:

-

Immediately snap-freeze the tumors in liquid nitrogen or process them for protein extraction.

-

Homogenize the tumor tissue in lysis buffer to prepare protein lysates.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against p-ERK, total ERK, p-S6, and total S6 to assess the inhibition of the MAPK and PI3K/AKT pathways.

-

Use an appropriate loading control (e.g., β-actin or GAPDH).

-

-

Target Occupancy (Optional):

-

To directly measure the covalent modification of KRAS G12C by Inhibitor 39, immunoprecipitate total KRAS from tumor lysates.

-

Analyze the immunoprecipitated proteins by LC-MS to quantify the fraction of covalently modified KRAS G12C.[14]

-

Concluding Remarks

The provided application notes and protocols offer a robust framework for the in vivo characterization of the novel KRAS G12C Inhibitor 39. By leveraging established methodologies from preclinical studies of other inhibitors in this class, researchers can efficiently evaluate the efficacy and mechanism of action of this new compound. Careful attention to experimental design, including the choice of appropriate models, dosing regimens, and endpoints, will be crucial for obtaining reliable and translatable data to guide further drug development efforts.

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS Inhibitor Shows Promise in Early Trial - NCI [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]

- 6. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. [plos.figshare.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. openworks.mdanderson.org [openworks.mdanderson.org]

- 14. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KRAS G12C Inhibitor Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for assessing the target engagement of KRAS G12C inhibitors. The protocols described herein are essential for the preclinical and clinical development of novel therapeutics targeting this critical oncogene.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has become a key target for cancer therapy. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1][2][3]

Assessing the extent to which these inhibitors bind to their intended target, KRAS G12C, within a cellular or in vivo environment is a critical step in drug development. Target engagement assays provide crucial information on compound potency, selectivity, pharmacodynamics, and help in establishing dose-response relationships.[3][4][5]

KRAS G12C Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[2] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[1][6][7] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.[2][6] KRAS G12C inhibitors block this aberrant signaling by locking the protein in its inactive, GDP-bound state.[3][8]

Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.

Target Engagement Assays: Methodologies and Protocols

A variety of biochemical and cell-based assays are employed to measure the direct binding of inhibitors to KRAS G12C.

Biochemical Assays

Biochemical assays utilize purified proteins to quantify the interaction between a compound and its target in a cell-free system.

This assay measures the disruption of a protein-protein interaction. For KRAS G12C, it can be adapted to measure the displacement of a biotinylated KRAS G12C binding partner (e.g., SOS1) from streptavidin-coated donor beads when an inhibitor binds to KRAS G12C on acceptor beads.

Experimental Protocol:

-

Reagents: Purified recombinant KRAS G12C protein, biotinylated SOS1 protein, AlphaScreen donor and acceptor beads, assay buffer.

-

Assay Plate Preparation: Add KRAS G12C protein and acceptor beads to a 384-well plate.

-

Compound Addition: Add serial dilutions of the KRAS G12C inhibitor or vehicle control. Incubate at room temperature.

-

Interaction Initiation: Add biotinylated SOS1 and donor beads.

-

Incubation: Incubate the plate in the dark at room temperature.

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The decrease in AlphaScreen signal is proportional to the inhibitor's ability to disrupt the KRAS G12C-SOS1 interaction. Calculate IC50 values from the dose-response curves.

This method directly quantifies the extent of covalent modification of KRAS G12C by an inhibitor. It is a powerful tool for in vitro and in vivo target engagement studies.[5]

Experimental Protocol:

-

Sample Preparation: Incubate purified KRAS G12C protein or cell lysates/tissue homogenates containing KRAS G12C with the inhibitor.

-

Protein Digestion: Denature, reduce, alkylate, and digest the protein sample with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the abundance of the modified (inhibitor-bound) and unmodified cysteine-containing peptide from KRAS G12C.[3] Target engagement is calculated as the ratio of the modified peptide to the total (modified + unmodified) peptide.

Figure 2: Workflow for a mass spectrometry-based target engagement assay.

Cell-Based Assays

Cell-based assays measure target engagement within a more physiologically relevant environment.

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Experimental Protocol:

-

Cell Treatment: Treat cells expressing KRAS G12C with the inhibitor or vehicle control.

-

Heating: Heat the cell lysates or intact cells at a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble KRAS G12C at each temperature by Western blotting or other protein detection methods.

-

Data Analysis: The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of the inhibitor indicates target engagement.

This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10]

Experimental Protocol:

-

Cell Line: Use a cell line engineered to express a NanoLuc® luciferase-KRAS G12C fusion protein.

-

Assay Setup: Plate the cells and add a cell-permeable fluorescent tracer that binds to KRAS G12C.

-

Compound Addition: Add the KRAS G12C inhibitor in a dose-response manner.

-

Signal Measurement: The inhibitor will compete with the tracer for binding to KRAS G12C, leading to a decrease in the BRET signal. Measure the BRET signal using a plate reader.

-

Data Analysis: Calculate IC50 values based on the reduction in the BRET signal.

Data Presentation

Quantitative data from target engagement assays should be presented in a clear and organized manner to facilitate comparison between different inhibitors and experimental conditions.

| Assay Type | Inhibitor | Target | Cell Line/System | IC50 / EC50 (nM) | Tm Shift (°C) | % Target Engagement |

| Biochemical | ||||||

| AlphaScreen | Inhibitor A | KRAS G12C | Purified Protein | 15.2 | N/A | N/A |

| Mass Spec | Inhibitor A | KRAS G12C | Purified Protein | N/A | N/A | 95% @ 100 nM |

| Cell-Based | ||||||

| CETSA | Inhibitor A | KRAS G12C | NCI-H358 | N/A | +5.8 | N/A |

| NanoBRET™ | Inhibitor A | KRAS G12C | HEK293 | 25.8 | N/A | N/A |

| Mass Spec | Inhibitor A | KRAS G12C | NCI-H358 | N/A | N/A | 88% @ 1 µM |

Table 1: Example of a data summary table for a hypothetical KRAS G12C inhibitor.

Summary and Conclusion

The selection of an appropriate target engagement assay depends on the stage of drug discovery and the specific questions being addressed. Biochemical assays are valuable for initial screening and mechanistic studies, while cell-based assays provide a more physiologically relevant assessment of target binding. Mass spectrometry-based approaches offer a highly quantitative and direct measure of target engagement that can be applied across in vitro and in vivo models.[5] The protocols and data presented in these application notes provide a framework for the robust evaluation of KRAS G12C inhibitor target engagement, a critical component in the development of effective cancer therapeutics.

References

- 1. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting KRAS: Crossroads of Signaling and Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Dosing and Administration of KRAS G12C Inhibitors in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of KRAS G12C inhibitors in preclinical murine models, with a focus on MRTX849 (Adagrasib) as a representative agent. The protocols and data presented are synthesized from publicly available research to guide the design and execution of in vivo efficacy and pharmacodynamic studies.

Overview of KRAS G12C Inhibitors

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in several cancers, including non-small cell lung cancer and colorectal cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, creates a druggable pocket that has been successfully targeted by a new class of covalent inhibitors. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor growth and survival. Preclinical evaluation in mouse models is a critical step in the development of these targeted therapies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of the KRAS G12C inhibitor MRTX849 in mice. This data provides a basis for dose selection and expected outcomes in similar in vivo experiments.

Table 1: In Vivo Dosing and Efficacy of MRTX849 in Xenograft Models

| Mouse Model | Tumor Type | Dosing Schedule | Vehicle | Tumor Growth Inhibition (% TGI) | Reference |

| Nude mice with H358 xenografts | Human NSCLC | 10 mg/kg, PO, QD | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Dose-dependent | [1][2] |

| Nude mice with H358 xenografts | Human NSCLC | 30 mg/kg, PO, QD | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Maximally efficacious between 30-100 mg/kg[2] | [1][2] |

| Nude mice with H358 xenografts | Human NSCLC | 100 mg/kg, PO, QD | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Significant tumor regression[1][2] | [1][2] |

| C57BL/6 mice with LLC 46 NRAS KO orthotopic tumors | Murine Lung Cancer | 30 mg/kg, PO, QD | Not specified | Modest reduction in growth rate[3] | [3] |

Table 2: Pharmacodynamic Effects of MRTX849 in H358 Xenograft Model

| Dose (mg/kg) | Time Point | KRAS G12C Modification (%) | Plasma Concentration (nM) | Reference |

| 10 | 24 hours | ~40 | ~1000 | [1][2] |

| 30 | 24 hours | ~60 | ~3000 | [1][2] |

| 100 | 24 hours | ~80 | >10000 | [1][2] |

Experimental Protocols

The following are detailed protocols for the in vivo administration and evaluation of KRAS G12C inhibitors in mice, based on published studies with MRTX849.

Formulation of Dosing Solution

Objective: To prepare a stable and bioavailable formulation of the KRAS G12C inhibitor for oral administration in mice.

Materials:

-

KRAS G12C inhibitor (e.g., MRTX849)

-

Captisol® (sulfobutylether-β-cyclodextrin)

-

Citrate buffer (10 mM or 50 mM, pH 5.0)

-

Sterile water for injection

-

Vortex mixer

-

Sterile tubes

Procedure:

-

Prepare a 10% (w/v) Captisol solution by dissolving Captisol in sterile citrate buffer (pH 5.0).

-

Weigh the required amount of the KRAS G12C inhibitor.

-

Add the inhibitor powder to the 10% Captisol solution.

-

Vortex the mixture thoroughly until the inhibitor is completely dissolved. The final formulation for MRTX849 is a clear solution.[1][2]

-

Prepare the dosing solution fresh daily.

In Vivo Dosing and Administration

Objective: To administer the KRAS G12C inhibitor to tumor-bearing mice to assess its anti-tumor efficacy.

Materials:

-

Tumor-bearing mice (e.g., nude mice with established H358 xenografts, ~250–400 mm³)[1][2]

-

Prepared dosing solution

-

Vehicle control (10% Captisol in citrate buffer)

-

Oral gavage needles (20-22 gauge)

-

Syringes (1 mL)

-

Animal balance

Procedure:

-

Randomize mice into treatment and vehicle control groups (n=5-10 mice per group).

-

Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 10 µL/g of body weight.

-

Administer the prepared KRAS G12C inhibitor solution or vehicle control to the respective groups via oral gavage.

-

Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for the duration of the study, typically 21 days or until a predetermined endpoint is reached.[1]

Pharmacodynamic Analysis

Objective: To assess the extent of KRAS G12C target engagement in vivo.

Materials:

-

Treated and control mice

-

Tools for tissue collection (scalpels, forceps)

-

Tubes for plasma and tumor collection

-

Liquid nitrogen

-

LC-MS/MS equipment

Procedure:

-

At specified time points after the final dose, euthanize the mice.

-

Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

-

Excise tumors, wash with cold PBS, snap-freeze in liquid nitrogen, and store at -80°C.

-

Analyze plasma samples for drug concentration using LC-MS/MS.

-

Analyze tumor lysates for the percentage of covalently modified KRAS G12C protein, also by LC-MS/MS.[1][2]

Visualization of Pathways and Workflows

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in cell signaling and the mechanism of action for KRAS G12C inhibitors. These inhibitors block the mutated KRAS protein, preventing the activation of downstream effector pathways like RAF-MEK-ERK and PI3K-AKT-mTOR, which are critical for cell proliferation and survival.[1]

Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in a typical in vivo efficacy study for a KRAS G12C inhibitor in a mouse xenograft model.

Caption: Workflow for a typical in vivo efficacy study of a KRAS G12C inhibitor.

References